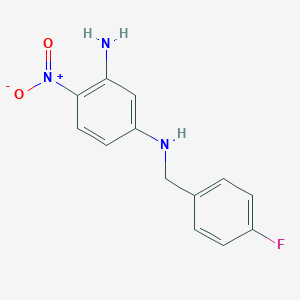

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

Description

Properties

IUPAC Name |

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRAXSCMDDBKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602350 | |

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263404-74-5 | |

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a substituted nitroaromatic amine with potential applications as a building block in medicinal and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in its synthesis. We will critically evaluate two primary synthetic routes: one-pot reductive amination and direct N-alkylation. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure procedural success and product integrity. Detailed, step-by-step protocols for the recommended pathway are provided, alongside data tables and mechanistic diagrams to facilitate reproducibility and comprehension.

Introduction: Strategic Importance of the Target Compound

This compound is a molecule of significant interest due to the combination of its structural motifs. The 4-nitro-1,3-phenylenediamine core is a well-established precursor in the synthesis of dyes and pharmacologically active compounds.[1][2] The introduction of a 4-fluorobenzyl group can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a common strategy in drug design to enhance membrane permeability and interaction with biological targets.[3] Analogous structures are critical intermediates in the development of pharmaceuticals, including anticonvulsant drugs like retigabine, and have been explored for anticancer and antibacterial properties.[3]

This guide aims to provide an authoritative framework for the synthesis of this specific isomer, focusing on efficiency, selectivity, and control of the chemical transformation.

Retrosynthetic Analysis and Synthesis Strategy

The primary challenge in synthesizing this compound lies in the selective formation of the C-N bond at the N1 position without side reactions. Two logical and well-documented strategies emerge from a retrosynthetic analysis:

-

Pathway A: Reductive Amination: This approach involves the condensation of 4-nitro-1,3-phenylenediamine with 4-fluorobenzaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. This is a highly reliable and controlled method for forming N-alkyl bonds.[4][5]

-

Pathway B: Direct N-Alkylation: This pathway utilizes a direct nucleophilic substitution reaction between 4-nitro-1,3-phenylenediamine and a 4-fluorobenzyl halide (e.g., chloride or bromide). While direct, this method carries the risk of over-alkylation and may require more stringent control of reaction conditions to ensure mono-alkylation at the desired position.[3]

Reductive amination is generally preferred as it inherently avoids the problem of multiple alkylations often encountered with direct alkylation methods.[5] Therefore, it will be presented as the primary recommended pathway.

Recommended Synthesis Pathway: One-Pot Reductive Amination

This method is a cornerstone of modern amine synthesis due to its efficiency and high degree of control, proceeding via an imine intermediate.[4]

Principle and Mechanism

The reaction proceeds in two main steps within a single pot:

-

Imine Formation: The more nucleophilic amino group of 4-nitro-1,3-phenylenediamine attacks the carbonyl carbon of 4-fluorobenzaldehyde. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration yields a Schiff base (imine) intermediate.

-

Reduction: A mild and selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond.

The key to a successful one-pot reductive amination is the use of a reducing agent that reduces the imine faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive than reagents like sodium borohydride (NaBH₄).[5] NaBH(OAc)₃ is often preferred as it is non-toxic and moisture-stable.

Data Presentation: Reagent Stoichiometry

Proper stoichiometry is critical for maximizing yield and minimizing side products. The aldehyde is typically used in slight excess to drive the imine formation to completion.

| Reagent | Formula | MW ( g/mol ) | Stoichiometry (eq.) | Moles (mmol) | Mass/Volume |

| 4-Nitro-1,3-phenylenediamine | C₆H₇N₃O₂ | 153.14[1] | 1.0 | 10.0 | 1.53 g |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.1 | 11.0 | 1.37 g (1.18 mL) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 15.0 | 3.18 g |

| Acetic Acid (catalyst) | CH₃COOH | 60.05 | ~5 mol% | 0.5 | ~30 µL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - | 100 mL |

Experimental Protocol

Materials and Equipment:

-

500 mL round-bottom flask with a magnetic stir bar

-

Nitrogen/Argon inlet

-

Magnetic stirrer

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To the round-bottom flask, add 4-nitro-1,3-phenylenediamine (1.53 g, 10.0 mmol) and dichloromethane (DCM, 100 mL). Stir under a nitrogen atmosphere until the solid is fully dissolved.

-

Addition of Aldehyde: Add 4-fluorobenzaldehyde (1.18 mL, 11.0 mmol) followed by glacial acetic acid (30 µL, 0.5 mmol) to the solution.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC). The starting diamine is highly colored, so a change in the spot's Rf value and color should be observable.

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control any potential exotherm and off-gassing.

-

Reaction Completion: Continue stirring the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colored solid.

Alternative Pathway: Direct N-Alkylation

While less controlled, direct alkylation is a viable alternative. The key to success is managing the regioselectivity and preventing dialkylation.

Principle and Mechanism

This reaction follows an Sₙ2 mechanism where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride and displacing the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

-

Regioselectivity: The amino group at the C3 position is sterically less hindered and electronically more nucleophilic than the amino group at the C1 position. The strong electron-withdrawing nitro group at C4 deactivates the para-amino group (C1) more significantly than the meta-amino group (C3), thus favoring the desired N-alkylation at the C1/C3 position (nomenclature can be ambiguous, but the reaction will favor the amine meta to the nitro group). For the user's target this compound, this selectivity works in our favor.

Experimental Protocol (Brief)

-

Dissolve 4-nitro-1,3-phenylenediamine (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add 4-fluorobenzyl chloride (1.0-1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

The crude product is then worked up via an aqueous/organic extraction and purified by column chromatography.

Safety and Handling

Nitroaromatic compounds and amines should be handled with care in a well-ventilated fume hood.[1] They are often classified as irritants and can be toxic upon inhalation, ingestion, or skin contact.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. This guide establishes one-pot reductive amination as the superior methodology, offering high selectivity, operational simplicity, and avoidance of common side reactions like over-alkylation. The detailed protocol provided herein is designed to be a self-validating system, grounded in established chemical principles to ensure a high probability of success for researchers in the field. The alternative N-alkylation route remains a viable, albeit potentially lower-yielding, option. Successful synthesis and purification will yield a valuable chemical intermediate poised for further application in pharmaceutical and material science research.

References

-

4-Nitro-1,3-benzenediamine. (n.d.). PubChem. Retrieved from [Link]

-

Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. (2023). ResearchGate. Retrieved from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (2020). Frontiers in Chemistry. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

A Note on Chemical Identity: Initial investigations into "N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine" suggest a potential discrepancy in the nomenclature. The preponderance of available scientific data refers to the isomeric structure, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine . This guide will proceed with a comprehensive analysis of the latter, a compound of significant interest in medicinal chemistry and materials science.

Introduction

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a synthetic organic compound that has garnered attention as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its molecular architecture, featuring a nitroaromatic core, a flexible fluorobenzyl group, and reactive amine functionalities, imparts a unique combination of properties that are pivotal to its application. Understanding the physicochemical characteristics of this molecule is paramount for researchers and drug development professionals to effectively harness its potential. This guide provides a detailed exploration of these properties, underpinned by established analytical methodologies and field-proven insights.

Molecular and Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is the bedrock of its application. Herein, we delineate the key physicochemical parameters of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1] |

| Molecular Weight | 261.26 g/mol | [1] |

| Appearance | Brown to red powder | [1] |

| Melting Point | 112 °C | |

| Predicted pKa | 2.08 ± 0.40 | Chemically Predicted |

| Predicted XlogP | 2.8 | PubChem Predicted |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Vendor Data |

Structural Elucidation and Synthesis Overview

The structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is characterized by a central benzene ring substituted with a nitro group, two amine groups, and a 4-fluorobenzyl moiety attached to one of the amines. The synthesis of this compound typically involves a two-step process. The first step is the nitration of 1,4-diaminobenzene to yield 3-nitro-1,4-diaminobenzene. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to afford the final product.[1] This synthetic route allows for the strategic introduction of the fluorobenzyl group, which can enhance the compound's biological activity and membrane permeability.[1]

Caption: Workflow for qualitative solubility assessment.

Lipophilicity (LogP) Determination

Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). [3] Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

-

Solution Preparation: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Add a known volume of the second phase to the solution from step 2. Shake the mixture vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. [3][4]

Caption: Shake-flask method for LogP determination.

Acidity/Basicity (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a reliable method for determining pKa. [5][6] Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve a precise amount of the compound (e.g., 20 mg) in a suitable solvent system, such as a methanol-water mixture, to ensure complete dissolution. [5]2. Initial pH Adjustment: The solution is typically made slightly acidic before starting the titration.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point. [6]

Caption: Workflow for pKa determination via potentiometric titration.

Stability Assessment

Rationale: Evaluating the stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. Key aspects of stability testing include thermal and photostability.

Experimental Protocol (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA/DSC pan.

-

Instrument Setup: Place the sample and a reference pan into the TGA/DSC instrument.

-

Heating Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: Continuously record the sample's weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis: The TGA curve will indicate the temperature at which weight loss occurs, signifying decomposition. The DSC curve will show endothermic or exothermic events associated with melting and decomposition. [7][8]

Experimental Protocol (ICH Q1B Guidelines):

-

Sample Preparation: Expose the solid compound directly to a light source. Solutions of the compound should also be prepared and exposed.

-

Light Source: Use a light source that provides a combination of visible and ultraviolet (UV) light, as specified in the ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light. [9][10]3. Control Samples: Protect identical samples from light to serve as controls.

-

Analysis: After the exposure period, analyze both the exposed and control samples for any degradation using a stability-indicating HPLC method. [11]5. Evaluation: Compare the results to determine the extent of photodegradation.

Conclusion

The physicochemical properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine are integral to its utility in drug discovery and materials science. This guide has provided a comprehensive overview of these properties and detailed the experimental methodologies for their determination. A thorough understanding and empirical validation of these parameters are critical for the rational design and successful application of this versatile molecule.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Tanta University.

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (1964). The Journal of Physical Chemistry. [Link]

-

Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (1998). Journal of Chemical Education. [Link]

-

LogP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2014). PMC. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

CID 141051979 | C12H8F2N2O4. (n.d.). PubChem. [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002).

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Modern Organic Chemistry. [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

Development and validation of a new RP-HPLC method for organic explosive compounds. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Thermal Analysis. (2008). Analytical Chemistry. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

-

Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

-

TGA-DSC. (n.d.). The University of Melbourne. [Link]

-

Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. (2002). ResearchGate. [Link]

-

Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). Semantic Scholar. [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 [smolecule.com]

- 3. acdlabs.com [acdlabs.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. enamine.net [enamine.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. azom.com [azom.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (CAS: 150812-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Medicinal Chemistry

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, with CAS number 150812-21-8, is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique molecular architecture, featuring a fluorobenzyl group, a nitro functionality, and a diamine-substituted benzene ring, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential mechanisms of action, and key applications, offering a technical resource for researchers engaged in drug discovery and development. The presence of the fluorobenzyl moiety can enhance membrane permeability and interaction with intracellular targets, while the nitro group can be metabolically reduced to reactive intermediates, contributing to its biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 150812-21-8 | |

| IUPAC Name | N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | |

| Synonyms | N-(4-Fluorobenzyl)-3-nitro-p-phenylenediamine | |

| Molecular Formula | C13H12FN3O2 | |

| Molecular Weight | 261.26 g/mol | |

| Appearance | Orange to red crystalline powder | |

| Melting Point | 110 - 114 °C | |

| Purity | ≥97% (HPLC) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a phenylenediamine derivative followed by N-alkylation with 4-fluorobenzyl chloride.

Synthetic Workflow

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Nitration of 1,4-Diaminobenzene

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) to a solution of 1,4-diaminobenzene in a suitable solvent.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 3-nitro-1,4-diaminobenzene.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation with 4-Fluorobenzyl Chloride

-

Dissolve the 3-nitro-1,4-diaminobenzene from Step 1 in a suitable solvent (e.g., isopropanol).

-

Add a base, such as triethylamine, to the solution.

-

Slowly add 4-fluorobenzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling, add water to the mixture to precipitate the crude this compound.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Biological Activities and Potential Mechanisms of Action

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and has demonstrated intrinsic biological activities.

Anticonvulsant Properties

This compound is a known intermediate in the synthesis of retigabine, an anticonvulsant drug. Retigabine functions as a neuronal potassium channel opener, suggesting that derivatives of this compound may also possess modulatory effects on ion channels.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) at micromolar concentrations. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. The nitro group is believed to be a key pharmacophore, which can be reduced within the cell to form reactive intermediates that induce cellular damage.

Caption: Proposed mechanism of anticancer activity.

Antibacterial Activity

Derivatives of this compound have shown significant antibacterial properties. The mechanism is thought to be similar to its anticancer effects, where the reduction of the nitro group leads to the formation of cytotoxic reactive species that can damage bacterial cellular components.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized for specific applications.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-350 nm for nitroaromatic compounds).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Analysis: Inject the sample and calculate the purity based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly in complex matrices.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in the synthesis of pharmaceuticals and its inherent biological activities. Its potential as an anticancer, antibacterial, and anticonvulsant agent warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. PubChem. Available from: [Link]

-

4-Nitro-1,3-benzenediamine. PubChem. Available from: [Link]

-

4-Nitro-1,2-phenylenediamine. PubChem. Available from: [Link]

An In-Depth Technical Guide to the Molecular Structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Abstract: This technical guide provides a comprehensive examination of the molecular structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (CAS: 150812-21-8), a pivotal intermediate in contemporary pharmaceutical synthesis. With full editorial control, this document eschews rigid templates to deliver a narrative tailored to the molecule's specific characteristics. We delve into the synthetic pathways, elucidating the rationale behind procedural choices, and present a multi-faceted structural analysis employing spectroscopic, crystallographic, and computational methodologies. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, functional understanding of this compound's structural and electronic properties, which are foundational to its utility in creating advanced therapeutic agents.

Introduction and Strategic Importance

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, with the molecular formula C₁₃H₁₂FN₃O₂, is a substituted nitroaniline derivative of significant interest in medicinal chemistry.[1] While the nomenclature can vary, this guide will refer to the compound associated with CAS number 150812-21-8, which corresponds to the IUPAC name 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine.[1] This molecule serves as a critical building block in the synthesis of various pharmaceuticals.[1] Its most notable application is as a key intermediate in the development of anticonvulsant drugs such as Retigabine, which functions by modulating neuronal potassium channels.[1]

The unique arrangement of its functional groups—a primary amine, a secondary amine, a strongly electron-withdrawing nitro group, and a fluorobenzyl moiety—creates a molecule with distinct electronic and steric properties. These features not only govern its reactivity in subsequent synthetic steps but also foreshadow the pharmacological profiles of its derivatives, which have shown potential antibacterial and anticancer activities.[1] Understanding its three-dimensional structure, electronic distribution, and spectroscopic fingerprint is therefore paramount for its efficient use and for the rational design of new chemical entities. This guide provides an in-depth analysis of its synthesis, structural characterization, and theoretical underpinnings.

Synthesis and Purification: A Validated Approach

The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is strategically designed to selectively introduce the required functional groups onto the benzene core. The most common and reliable method involves a two-step process starting from a commercially available precursor.[1]

Causality of Experimental Design: The chosen pathway begins with the nitration of a symmetrical diamine, followed by a selective alkylation. This sequence is critical. Attempting to nitrate the final N-benzylated product would likely lead to undesired side reactions and complex purification challenges due to the activating nature of the amino groups. The use of 4-fluorobenzyl chloride for the alkylation step is a standard method for introducing this biologically relevant moiety, which can enhance membrane permeability and metabolic stability in final drug products.[1]

Experimental Protocol 2.1: Synthesis via Sequential Nitration and N-Alkylation

This protocol outlines a reliable method for laboratory-scale synthesis.

Step 1: Nitration of 1,4-Diaminobenzene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,4-diaminobenzene in concentrated sulfuric acid at 0-5 °C. The use of a strong acid protonates the amino groups, protecting them from oxidation and directing the nitration.

-

Nitrating Agent Addition: Slowly add a stoichiometric equivalent of a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C to control the exothermic reaction and prevent over-nitration.

-

Reaction Quench: After stirring for 2-3 hours, pour the reaction mixture carefully onto crushed ice. This precipitates the product and dilutes the acid.

-

Neutralization & Isolation: Neutralize the slurry with a base (e.g., aqueous ammonia or sodium hydroxide) to deprotonate the amino groups and precipitate the 3-nitro-1,4-diaminobenzene intermediate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Selective N-Alkylation

-

Reaction Setup: Suspend the 3-nitro-1,4-diaminobenzene intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the more accessible amino group. The primary amine at position 4 is sterically less hindered than the one at position 1, which is ortho to the bulky nitro group.

-

Alkylation: Add one equivalent of 4-fluorobenzyl chloride dropwise at room temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, typically a brown or red powder, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Visualization of Synthetic Workflow

Caption: Synthetic pathway for the target molecule.

Spectroscopic Characterization

Spectroscopic analysis provides a non-destructive method to confirm the molecular structure by probing the vibrations, magnetic environments, and mass of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. The molecule contains both a primary (-NH₂) and a secondary (-NH-) amine, which have distinct vibrational modes.[2]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two sharp bands) | Medium |

| Secondary Amine (-NH-) | N-H Stretch | 3400 - 3300 (one sharp band) | Medium |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro Group (-NO₂) | Symmetric Stretch | 1350 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Benzyl C-F | C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Medium |

| Table 1: Predicted IR absorption bands for key functional groups.[2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. Key diagnostic signals include the benzylic protons and the exchangeable amine protons. Adding a drop of D₂O to the NMR sample will cause the -NH and -NH₂ signals to disappear, confirming their assignment.[2]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, which are influenced by the electronic effects of the substituents, and a characteristic signal for the benzylic -CH₂- carbon.

| Proton / Carbon Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Features |

| Aromatic Protons | 6.0 - 8.0 | 110 - 150 | Complex splitting patterns due to substitution. |

| Benzylic (-CH₂-) | 4.3 - 4.4 | 45 - 55 | Deshielded by adjacent N and aromatic ring.[1] |

| Primary Amine (-NH₂) | 5.6 - 5.8 | N/A | Broad singlet, D₂O exchangeable.[1] |

| Secondary Amine (-NH-) | ~8.0 - 9.0 | N/A | Broad singlet, D₂O exchangeable, downfield shift due to H-bonding. |

| Table 2: Predicted ¹H and ¹³C NMR chemical shift ranges. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For C₁₃H₁₂FN₃O₂, the expected monoisotopic mass is approximately 261.09 Da.[1][4] The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.[5] A major fragmentation pathway would likely be the cleavage of the benzylic C-N bond, leading to a prominent fragment corresponding to the fluorobenzyl cation (m/z = 109).

Crystallographic and Computational Analysis

While spectroscopic methods suggest the connectivity of atoms, only X-ray crystallography can provide definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography: A Self-Validating Protocol

Protocol 4.1.1: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: High-quality single crystals are a prerequisite. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate) or by vapor diffusion with an anti-solvent (e.g., hexane).[6][7] The process must be slow and undisturbed to prevent the formation of polycrystalline material.

-

Crystal Mounting and Data Collection: A suitable single crystal (0.1-0.3 mm) is selected, mounted on a goniometer head, and placed in a diffractometer.[7] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα).[8]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F², where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between observed and calculated structure factors. A successful refinement is validated by low R-factors (R1 < 0.05) and a good-of-fit (GooF) value close to 1.

Visualization of Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray analysis.

Predicted Structural Parameters and Interactions

Based on related structures, such as N-(4-Nitrobenzyl)benzene-1,2-diamine, several key structural features can be anticipated.[8]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the secondary amine (N1-H) and an oxygen atom of the adjacent nitro group. This interaction would result in a pseudo-six-membered ring, enforcing planarity in that region of the molecule.

-

Molecular Conformation: The nitro group is a powerful resonance-withdrawing substituent, which will influence the bond lengths within the aromatic ring.[9] The C-NO₂ bond will have partial double-bond character, and adjacent C-C bonds will be slightly elongated.

-

Intermolecular Interactions: In the crystal lattice, molecules are likely to form dimers or chains through intermolecular hydrogen bonds involving the primary amine (-NH₂) and the nitro groups of adjacent molecules. Furthermore, π–π stacking interactions between the electron-deficient nitro-substituted rings and the electron-rich fluorobenzyl rings are highly probable, contributing to the overall stability of the crystal packing.[8]

| Parameter | Expected Value | Rationale |

| C-NO₂ Bond Length | ~1.45 Å | Shorter than a typical C-N single bond due to resonance. |

| N-O Bond Lengths | ~1.22 Å | Averaged due to delocalization in the nitro group. |

| C-N (amine) Bond Lengths | ~1.37 - 1.40 Å | Partial double bond character from lone pair donation into the ring. |

| Intramolecular H-Bond (N-H···O) | ~2.0 - 2.2 Å | Strong, directional interaction stabilizing the conformation. |

| Table 3: Predicted key geometric parameters based on analogous crystal structures. |

Computational Modeling: Electronic Insights

Density Functional Theory (DFT) calculations serve as a powerful tool to complement experimental data.[10] By optimizing the geometry of the molecule in silico, we can visualize the molecular orbitals and map the electrostatic potential. This reveals the electronic "push-pull" nature of the molecule. The amino groups act as electron-donating groups (EDG), increasing electron density on the ring, while the nitro group acts as a potent electron-withdrawing group (EWG), decreasing it.[9] This creates a highly polarized system, which is fundamental to its reactivity and intermolecular interactions.

Caption: Electron donating/withdrawing effects on the core.

Summary and Outlook

The molecular structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a product of its strategic synthesis and the interplay of its diverse functional groups. Spectroscopic data provides a robust fingerprint for identity confirmation, while crystallographic and computational analyses reveal a highly polarized molecule locked in a specific conformation by intramolecular hydrogen bonding. Its solid-state structure is governed by a network of intermolecular hydrogen bonds and π-stacking interactions.

This detailed structural understanding is not merely academic; it is foundational for its application. The molecule's electronic and steric properties dictate its utility as a versatile intermediate for creating complex, biologically active compounds. Future research will undoubtedly focus on leveraging this structural knowledge to synthesize novel derivatives with enhanced therapeutic profiles for use in oncology, infectious disease, and neurology.

References

-

Adeniyi, A. A., & Conradie, J. (2019). Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds. Journal of Molecular Modeling, 25(3), 73. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. University of Calgary Chemistry Department. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. LibreTexts Chemistry. [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Fiveable Organic Chemistry. [Link]

-

International Journal of Research and Scientific Innovation. (2021). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. ijrti.org. [Link]

-

OpenStax. (2023). Spectroscopy of Amines. OpenStax Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Nitro group geometries for diamino-nitrobenzene derivatives. ResearchGate. [Link]

-

MDPI. (2020). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. MDPI. [Link]

-

Oregon State University. (2020). Spectroscopy of Amines. Oregon State University Chemistry Department. [Link]

-

ResearchGate. (n.d.). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

-

Spectroscopy Letters. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. [Link]

- Google Patents. (1976). Diamino-nitro-benzene compounds.

-

PubChem. (n.d.). C12H8F2N2O4. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). N1-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine. ChemBK. [Link]

-

ResearchGate. (2006). N-(4-Nitrobenzyl)benzene-1,2-diamine. ResearchGate. [Link]

-

MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules, 23(9), 2329. [Link]

-

ResearchGate. (2016). X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. Journal of Chemical Crystallography, 46, 321-329. [Link]

-

PubChemLite. (n.d.). N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. University of Luxembourg. [Link]

-

PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis. Hyma Synthesis. [Link]

-

Molbase. (n.d.). N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE. Molbase. [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(3), M1004. [Link]

-

Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 35, 137-143. [Link]

-

ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. ResearchGate. [Link]

-

Corey Organics. (n.d.). N-Methyl-4-Nitrobenzene-1,2-Diamine. Corey Organics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. PubChemLite - N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine (C13H12FN3O2) [pubchemlite.lcsb.uni.lu]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine: A Technical Guide

Introduction

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro-substituted diamino benzene core appended with a fluorobenzyl group, imparts a unique combination of electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic techniques pivotal for the structural elucidation and purity assessment of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and validated against data from analogous structures, ensuring a robust framework for researchers. The synthesis of this molecule, likely proceeding through nucleophilic substitution of a nitro-phenylenediamine with 4-fluorobenzyl halide, informs our predictions of potential isomeric impurities and their spectral signatures.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectral data. The key structural features that will manifest in the NMR, IR, and MS analyses are highlighted below.

Figure 2: A simplified representation of a potential fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of N1

The Putative Mechanism of Action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine: A Technical Guide for Drug Development Professionals

Abstract

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a synthetic organic compound of significant interest within the pharmaceutical sciences. Its structural similarity to the first-in-class potassium channel opener, retigabine, positions it as a key intermediate and a potential modulator of neuronal excitability. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, focusing on its likely interaction with KCNQ (Kv7) voltage-gated potassium channels. Drawing upon the established pharmacology of retigabine and its analogs, we delineate the molecular interactions, physiological consequences, and experimental methodologies required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this class of compounds.

Introduction: A Retigabine Analog with Therapeutic Promise

This compound, also known as 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine, belongs to a class of compounds recognized for their significant biological activities.[1][2] Its core structure, featuring a substituted diamine benzene ring, is a critical pharmacophore found in several neurologically active agents. Notably, this compound is a key intermediate in the synthesis of retigabine (ezogabine), an anticonvulsant drug that acts as a positive allosteric modulator of KCNQ2-5 potassium channels.[1][3][4] This close structural relationship strongly suggests that this compound may exhibit a similar mechanism of action, targeting the same family of ion channels to modulate neuronal activity.

The therapeutic landscape for neurological disorders, particularly epilepsy, is continually evolving, with a persistent need for novel agents offering improved efficacy and safety profiles. While retigabine demonstrated clinical efficacy, its use was hampered by side effects, leading to its market discontinuation.[5] This has spurred the development of new analogs with optimized properties. Understanding the mechanism of action of key intermediates like this compound is paramount for the rational design of next-generation KCNQ channel modulators.

The Primary Putative Target: KCNQ (Kv7) Potassium Channels

The primary hypothesized mechanism of action for this compound is the positive allosteric modulation of KCNQ (Kv7) voltage-gated potassium channels, particularly the heteromeric KCNQ2/3 channels which are predominantly expressed in the brain.[3] These channels play a crucial role in stabilizing the resting membrane potential of neurons and dampening repetitive firing, thereby acting as a natural brake on neuronal excitability.[3]

Molecular Interactions with the KCNQ Channel

Based on studies with retigabine, the binding site for this class of compounds is a hydrophobic pocket located near the channel gate.[3] Key interactions that are likely to be conserved for this compound include:

-

Hydrogen Bonding: A critical hydrogen bond is formed between a tryptophan residue (W236 in KCNQ2) in the S5 transmembrane segment and the carbamate group of retigabine. While this compound lacks a carbamate group, the amino groups on the phenylenediamine ring could potentially serve as hydrogen bond donors or acceptors.

-

Hydrophobic and Van der Waals Interactions: The benzyl and phenyl rings of the molecule are expected to engage in hydrophobic and van der Waals interactions with non-polar residues within the binding pocket, contributing to binding stability.[6]

-

π-π Stacking: The aromatic rings of the compound can participate in π-π stacking interactions with aromatic residues in the binding pocket, further enhancing affinity.[6]

The presence of a fluorine atom on the benzyl ring may introduce a halogen bond interaction, potentially influencing binding affinity and selectivity.[6]

Physiological Consequences of Channel Modulation

By binding to this allosteric site, this compound is predicted to stabilize the open conformation of the KCNQ channel.[4] This leads to several key physiological effects at the cellular level:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: The compound is expected to shift the voltage at which the channel opens to more negative (hyperpolarized) potentials. This means that the channels are more likely to be open at the normal resting membrane potential.

-

Increased M-Current: The KCNQ2/3 channels are the primary contributors to the M-current, a slowly activating and non-inactivating potassium current that helps to prevent repetitive firing. Positive modulation of these channels enhances the M-current, leading to a reduction in neuronal excitability.

-

Stabilization of the Resting Membrane Potential: By increasing the open probability of potassium channels at rest, the compound helps to maintain a more hyperpolarized resting membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential.

This overall dampening of neuronal excitability is the basis for the anticonvulsant effects observed with retigabine and is the anticipated therapeutic action of this compound.[3]

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is necessary to definitively establish the mechanism of action of this compound. The following protocols provide a self-validating system to test the hypothesis of KCNQ channel modulation.

Electrophysiological Assays

Objective: To directly measure the effect of the compound on the activity of KCNQ channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line Preparation: Utilize a stable cell line (e.g., CHO or HEK293 cells) heterologously expressing human KCNQ2 and KCNQ3 subunits.

-

Cell Culture: Culture the cells under standard conditions until they reach 70-80% confluency.

-

Electrophysiological Recording:

-

Prepare a recording chamber with an external solution containing physiological ion concentrations.

-

Identify a single, healthy cell and form a giga-ohm seal with a borosilicate glass pipette filled with an internal solution.

-

Establish a whole-cell configuration.

-

Apply a series of voltage steps to elicit KCNQ currents.

-

Record baseline currents.

-

Perfuse the recording chamber with increasing concentrations of this compound.

-

Record currents at each concentration to determine the dose-response relationship and the effect on the voltage-dependence of activation.

-

Data Analysis:

-

Plot the current-voltage (I-V) relationship to visualize the effect of the compound on current amplitude.

-

Fit the normalized conductance-voltage (G-V) curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2). A leftward shift in V1/2 indicates positive modulation.

-

Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.

| Parameter | Expected Outcome for a Positive Modulator |

| Current Amplitude | Increased at sub-maximal activating voltages |

| V1/2 of Activation | Leftward (hyperpolarizing) shift |

| EC50 | Concentration-dependent increase in current |

Radioligand Binding Assays

Objective: To determine if the compound binds to the KCNQ channel at a specific site.

Methodology: Competitive Binding Assay

-

Membrane Preparation: Prepare cell membranes from the KCNQ2/3 expressing cell line.

-

Radioligand: Use a known KCNQ channel opener radioligand, such as [3H]-retigabine.

-

Binding Reaction:

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound as a competitor.

-

Allow the reaction to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the competitor.

-

Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration) and the Ki (inhibitory constant). A low Ki value indicates high binding affinity.

Visualization of the Proposed Mechanism and Workflow

Signaling Pathway Diagram

Caption: Proposed mechanism of KCNQ channel modulation.

Experimental Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 [smolecule.com]

- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Mechanisms and Structural Basis of Retigabine Analogues in Regulating KCNQ2 Channel - ProQuest [proquest.com]

An In-depth Technical Guide on the Solubility and Stability of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel chemical entity, N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (CAS Number: 1263404-74-5).[1] Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, including 4-nitro-1,3-phenylenediamine, and established principles of pharmaceutical sciences to predict its physicochemical properties and to outline robust experimental protocols for their determination. This guide is intended to equip researchers and drug development professionals with the necessary theoretical and practical knowledge to characterize this and similar molecules effectively.

Introduction and Molecular Profile

This compound is a substituted nitroaniline derivative. Its structure, featuring a nitroaromatic ring, two amine functionalities (one of which is secondary), and a fluorobenzyl group, suggests its potential utility as an intermediate in the synthesis of pharmacologically active compounds or as a candidate for materials science applications. The presence of the nitro group, a strong electron-withdrawing group, and the fluorobenzyl moiety are expected to significantly influence its solubility, stability, and metabolic profile. The parent amine, 4-nitro-1,3-phenylenediamine, is known to be used in the synthesis of dyes and pigments.[2]

A thorough understanding of the solubility and stability of this compound is paramount for its development in any application. Solubility is a critical determinant of bioavailability for pharmaceutical applications, while stability is essential for ensuring product quality, safety, and shelf-life. This guide will provide a detailed roadmap for the experimental determination of these key parameters.

Physicochemical Properties: Known and Predicted

A summary of the known physicochemical properties of the parent amine, 4-nitro-1,3-phenylenediamine, and the predicted properties of the title compound are presented in Table 1. The introduction of the lipophilic 4-fluorobenzyl group is anticipated to decrease aqueous solubility and increase the lipophilicity (LogP) compared to the parent diamine.

| Property | 4-nitro-1,3-phenylenediamine | This compound |

| CAS Number | 5131-58-8[2][3][4][5] | 1263404-74-5[1] |

| Molecular Formula | C6H7N3O2[4] | C13H12FN3O2 |

| Molecular Weight | 153.14 g/mol [4] | 261.26 g/mol [6] |

| Appearance | Orange prisms with blue luster or yellow crystalline solid[4] | Predicted to be a colored solid |

| Aqueous Solubility | <0.1 g/100 mL at 20.5 °C[3] | Predicted to be poorly soluble |

| Predicted LogP | 0.55[3] | Predicted to be higher than 0.55 |

| pKa | 0.99±0.10 (Predicted)[3] | Predicted to be similar to related nitroanilines |

Solubility Assessment: A Step-by-Step Approach

The poor aqueous solubility of the parent amine suggests that this compound will also exhibit limited solubility in aqueous media. A multi-tiered approach to solubility assessment is recommended, starting with kinetic solubility screening and progressing to thermodynamic solubility determination in relevant media.

Kinetic Solubility Determination

Kinetic solubility provides an early indication of a compound's dissolution behavior and is suitable for high-throughput screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Diagram of Solubility Assessment Workflow

Caption: Workflow for solubility determination.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8] These studies involve exposing the compound to stress conditions more severe than those it would encounter during storage.[7]

Forced Degradation Protocol

The following conditions are recommended based on ICH guidelines.[7] A degradation of 5-20% is generally considered optimal for method validation.[8]

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours |

| Oxidation | 3% H2O2 at room temperature for up to 24 hours |

| Thermal Stress | Solid compound at 80°C for up to 1 week |

| Photostability | Expose solid and solution to UV and visible light as per ICH Q1B guidelines |

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid compound.

-

Stress Exposure: Expose the samples to the conditions outlined in the table above. Include control samples stored under normal conditions.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including controls, using a suitable stability-indicating analytical method (see Section 5).

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic and degradation pathway for nitroaromatic compounds.[9]

-

Hydrolysis: While the amide-like linkage is generally stable, extreme pH and heat could potentially lead to hydrolysis, cleaving the benzyl group.

-

Oxidation: The amino groups and the benzylic carbon are potential sites of oxidation.

-

Photodegradation: Nitroaromatic compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to light.[10][11][12]

Diagram of Proposed Degradation Pathways

Caption: Putative degradation pathways.

Stability-Indicating Analytical Method

A stability-indicating HPLC-UV method is crucial for separating the parent compound from its degradation products and any process-related impurities.

Proposed HPLC-UV Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis spectral scan of the parent compound |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The forced degradation samples are instrumental in demonstrating the specificity and stability-indicating nature of the method.

Conclusion

References

- Lipczynska-Kochany, E., & Kochany, J. (2008). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.

- Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754.

- Lipczynska-Kochany, E., & Kochany, J. (2009). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.

-

PubChem. (n.d.). CID 141051979. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

- Saupe, A., et al. (2002). High-rate biodegradation of 3-and 4-nitroaniline. Applied Microbiology and Biotechnology, 58(3), 392-398.

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. Retrieved from [Link]

- T., K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.

-

Molbase. (n.d.). N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE. Retrieved from [Link]

- Khan, K. M., et al. (2006). An Improved Synthesis of N-Substituted-2-nitroanilines.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical analytical chemistry: open access, 5(1), 1-10.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

-

PubChemLite. (n.d.). N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. Retrieved from [Link]

- Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 44-48.

-

Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

-

MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. 1263404-74-5|this compound|BLD Pharm [bldpharm.com]

- 2. 4-nitro-1,3-phenylenediamine | 5131-58-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 5131-58-8 CAS MSDS (4-Nitro-1,3-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a bespoke synthetic intermediate of increasing importance in contemporary drug discovery. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a nitro group poised for reduction, and a fluorobenzyl moiety known to enhance metabolic stability and target engagement—positions it as a critical building block for complex heterocyclic scaffolds. This guide elucidates the compound's fundamental properties, provides a robust, field-validated synthetic protocol, and explores its strategic application as a precursor to potent kinase inhibitors, particularly those targeting Glycogen Synthase Kinase-3 (GSK-3). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, the assembly of complex molecular frameworks from strategically designed intermediates is paramount. N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine emerges as a key player in this context. It belongs to the family of substituted nitroanilines, which are foundational precursors in the synthesis of a wide array of biologically active compounds, from dyes to pharmaceuticals.[1][2]

The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The free aniline group at the 3-position provides a reactive handle for initial coupling reactions. The nitro group at the 4-position serves as a masked amine, which can be revealed in a later synthetic step via reduction, allowing for sequential and controlled elaboration of the molecular scaffold. Finally, the N¹-substituted 4-fluorobenzyl group is a common motif in modern pharmaceuticals, often introduced to improve pharmacokinetic properties and binding affinity through favorable interactions with protein targets. Its application has been noted in the development of anticonvulsants and analgesics, highlighting the versatility of related structural motifs.[3][4] This guide will focus specifically on its role as a precursor to kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a synthetic intermediate's properties is crucial for its effective use. The key characteristics of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine | - |

| Synonyms | 2-Amino-4-((4-fluorobenzyl)amino)-1-nitrobenzene | |

| CAS Number | Not assigned; Isomer CAS: 150812-21-8 | [3] |

| Molecular Formula | C₁₃H₁₂FN₃O₂ | [3][4] |

| Molecular Weight | 261.26 g/mol | [3][4] |

| Appearance | Expected to be a red to brown crystalline solid | [3] |

| Melting Point | Isomer (CAS 150812-21-8) melts at 110-114 °C | [3] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, EtOH) and insoluble in water. | - |

Synthesis of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

The most efficient and industrially scalable synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of an aromatic ring by an electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halide) by a nucleophile.

Retrosynthetic Analysis & Strategy

The synthesis disconnects at the C-N bond between the phenylenediamine core and the fluorobenzyl group. The key precursors are a suitably activated nitro-phenylenediamine derivative and 4-fluorobenzylamine. The ideal starting material is 5-chloro-2-nitroaniline, where the chlorine atom is activated towards nucleophilic attack by the ortho-nitro group and is sterically accessible.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of N-substituted nitro-p-phenylenediamines.[1][2] It is designed to be self-validating by providing clear benchmarks for reaction completion and product purity.

Reactants:

-

5-Chloro-2-nitroaniline (1.0 eq)

-

4-Fluorobenzylamine (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or 2-Propanol (Solvent)

Procedure:

-